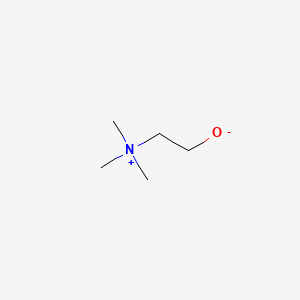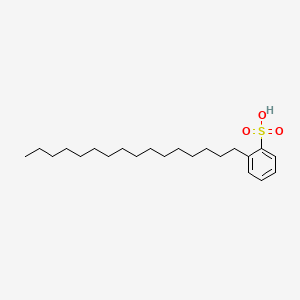
2-hexadecylbenzenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylbenzenesulfonic acid is an organic compound with the molecular formula C22H38O3S. It is a member of the benzenesulfonic acid family, characterized by a long hexadecyl chain attached to the benzene ring. This compound is known for its surfactant properties and is widely used in various industrial applications, including detergents and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hexadecylbenzenesulfonic acid typically involves the sulfonation of hexadecylbenzene. The process can be carried out using sulfur trioxide (SO3) and fuming sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield .
Industrial Production Methods: In industrial settings, the sulfonation of hexadecylbenzene is often performed in continuous stirred-tank reactors (CSTRs) or microreactors. These reactors provide efficient mixing and thermal control, which are crucial for the safe and effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadecylbenzenesulfonic acid primarily undergoes sulfonation reactions. It can also participate in substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide and fuming sulfuric acid are commonly used reagents.
Substitution: Various nucleophiles can react with the sulfonic acid group under appropriate conditions.
Major Products: The primary product of these reactions is the sulfonated derivative of hexadecylbenzene, which retains the surfactant properties of the parent compound .
Aplicaciones Científicas De Investigación
2-Hexadecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Widely used in detergents, emulsifiers, and as an oil-displacing agent in tertiary oil recovery.
Mecanismo De Acción
The mechanism of action of 2-hexadecylbenzenesulfonic acid is primarily based on its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic surfaces, while the hydrophilic sulfonic acid group interacts with water. This dual interaction reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous environments .
Comparación Con Compuestos Similares
- 4-Hexadecylbenzenesulfonic acid
- Benzenesulfonic acid derivatives with varying alkyl chain lengths
Uniqueness: 2-Hexadecylbenzenesulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propiedades
Número CAS |
50852-38-5 |
|---|---|
Fórmula molecular |
C22H38O3S |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
2-hexadecylbenzenesulfonic acid |
InChI |
InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)26(23,24)25/h16-17,19-20H,2-15,18H2,1H3,(H,23,24,25) |
Clave InChI |
CTIFKKWVNGEOBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)

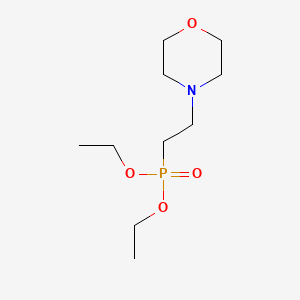
![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
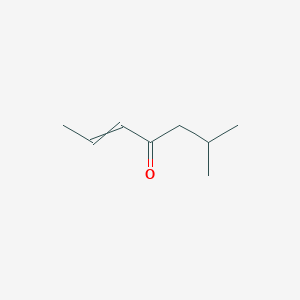
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
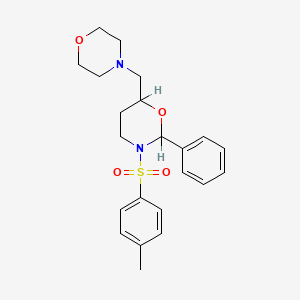
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
